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N-Benzo[1,3]dioxol-5-yl-succinamic acid

Cat. No.: B186044
CAS No.: 313393-56-5
M. Wt: 237.21 g/mol
InChI Key: JMRKAGGCXDQMTC-UHFFFAOYSA-N
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Description

N-Benzo tandfonline.comresearchgate.netdioxol-5-yl-succinamic acid, with the chemical formula C₁₁H₁₁NO₅, is recognized primarily as a chemical intermediate. scbt.com Its molecular structure is a hybrid of two important chemical moieties: 1,3-benzodioxole (B145889) and succinamic acid. The synthesis of such a compound would theoretically involve the reaction between 3,4-methylenedioxyaniline (5-aminobenzo[d] tandfonline.comresearchgate.netdioxole) and succinic anhydride. This standard method for creating N-aryl succinamic acids proceeds via the acylation of the amine by the anhydride. mdpi.com

Interactive Table 1: Physicochemical Properties of N-Benzo tandfonline.comresearchgate.netdioxol-5-yl-succinamic acid

PropertyValueSource
CAS Number 313393-56-5 scbt.comsigmaaldrich.com
Molecular Formula C₁₁H₁₁NO₅ scbt.com
Molecular Weight 237.21 g/mol scbt.com
Common Name 4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid sigmaaldrich.com

As of late 2025, the scientific research landscape for N-Benzo tandfonline.comresearchgate.netdioxol-5-yl-succinamic acid is notably sparse. A comprehensive review of academic databases and chemical literature reveals a significant absence of studies focused directly on this compound. It is primarily cataloged by chemical suppliers as a laboratory reagent. scbt.comsigmaaldrich.com

The lack of dedicated research means that no specific biological activities, detailed chemical characterizations, or applications have been published. The current understanding is therefore limited to its basic chemical identity. Research on related N-aryl succinamic acids focuses on their role as precursors in the synthesis of more complex molecules, such as N-aryl succinimides, which can be formed through a cyclization/dehydration reaction. tandfonline.comresearchgate.net General methods for the synthesis of N-substituted succinimides often involve the formation of a succinamic acid intermediate, highlighting the primary role of this class of compounds as synthetic building blocks. researchgate.netmdpi.com

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. worldresearchersassociations.com This moiety is a key component in compounds designed for a range of therapeutic areas. For instance, derivatives of benzodioxole have been investigated for their anticancer properties. nih.gov Studies have shown that certain thiourea (B124793) derivatives incorporating the benzo[d] tandfonline.comresearchgate.netdioxol-5-yl group exhibit potent cytotoxic effects against various cancer cell lines, in some cases exceeding the activity of reference drugs like doxorubicin (B1662922). nih.gov

Furthermore, benzodioxole derivatives have been designed as capsaicin (B1668287) analogues with significant cytotoxicity against breast cancer cells and have been explored for their potential as antidiabetic agents. nih.govresearchgate.netnajah.edu The benzodioxole structure is also integral to certain central nervous system agents. nih.gov The presence of this "privileged" scaffold in N-Benzo tandfonline.comresearchgate.netdioxol-5-yl-succinamic acid suggests that it could serve as a valuable precursor for novel bioactive molecules within medicinal chemistry.

Succinic acid and its derivatives are fundamental building blocks in organic synthesis and are involved in cellular metabolism. Succinamic acids, as monoamides of succinic acid, represent a specific subclass that serves as important intermediates. Research in this area often focuses on their conversion to other functional groups or heterocyclic systems.

For example, N-substituted succinamic acids are direct precursors to the corresponding succinimides, a class of compounds with known biological activities. nih.gov The synthesis of N-aryl succinimides from N-arylsuccinamic acids has been a subject of methodological development, with researchers exploring efficient dehydration agents and reaction conditions. tandfonline.comresearchgate.net Moreover, the succinamic acid structure can be a starting point for creating hydroxamic acids, a class of compounds known for their biological activity as enzyme inhibitors, through reactions like imide ring-opening with hydroxylamine. mdpi.com Therefore, N-Benzo tandfonline.comresearchgate.netdioxol-5-yl-succinamic acid is positioned within this research field as a potential starting material for the synthesis of novel benzodioxole-substituted succinimides and other related derivatives.

The significance of N-Benzo tandfonline.comresearchgate.netdioxol-5-yl-succinamic acid as a research target is currently unrealized but holds considerable potential. Its importance lies not in its own documented activities, but in its capacity as a scaffold for chemical library synthesis. By combining the biologically significant benzodioxole moiety with the versatile succinamic acid functional group, this compound represents a strategic starting point for generating novel chemical entities.

The potential research avenues include:

Synthesis of Novel Derivatives: It can be used to synthesize a series of benzodioxole-substituted succinimides, hydroxamic acids, or other heterocyclic systems.

Medicinal Chemistry Exploration: These new derivatives could be screened for a wide range of biological activities, particularly in areas where the benzodioxole nucleus has shown promise, such as oncology and infectious diseases. nih.govnih.gov

Materials Science: The rigid benzodioxole unit combined with the flexible, functionalized side chain could be explored for the development of new polymers or functional materials.

The compound's value is therefore prospective, offering a foundation upon which new and potentially bioactive or materially useful molecules can be built. The absence of current research presents a clear opportunity for novel investigations into its chemistry and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5 B186044 N-Benzo[1,3]dioxol-5-yl-succinamic acid CAS No. 313393-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRKAGGCXDQMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354881
Record name N-Benzo[1,3]dioxol-5-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313393-56-5
Record name N-Benzo[1,3]dioxol-5-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Vitro Biological Evaluation and Target Identification

Assessment of Enzyme Inhibitory Potential

The benzo nih.govglpbio.comdioxole (also known as methylenedioxyphenyl) ring is a common scaffold in numerous biologically active compounds, both natural and synthetic. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The following sections detail the inhibitory activities of various benzo nih.govglpbio.comdioxol-5-yl derivatives against several key enzyme families.

Broad-Spectrum Enzyme Screening

Broad-spectrum screening of compound libraries is a common strategy in drug discovery to identify initial hits against a panel of enzymes. While no specific broad-spectrum screening data has been published for N-Benzo nih.govglpbio.comdioxol-5-yl-succinamic acid, studies on combinatorial libraries containing related structures have revealed inhibitory potential against certain enzyme classes. For instance, a library of 1,4-benzodiazepines was screened against a panel of protein tyrosine kinases, identifying novel inhibitors of the Src family. nih.gov This highlights the utility of screening diverse molecular scaffolds to uncover new biological activities.

Kinetic Characterization of Enzyme Inhibition

As there are no reports of N-Benzo nih.govwikipedia.orgdioxol-5-yl-succinamic acid inhibiting any enzymes, no kinetic characterization studies have been conducted for this compound.

Receptor and Ion Channel Modulation Assays

Auxin Receptor Agonism/Antagonism

While direct experimental data for N-Benzo nih.govwikipedia.orgdioxol-5-yl-succinamic acid is unavailable, research on the closely related N-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)-2-(one-benzylthio)acetamides has shown them to be effective agonists of the TIR1 auxin receptor.

A study designed to identify new plant growth regulators found that a specific compound from this acetamide (B32628) series, referred to as K-10, markedly stimulated root growth in both Arabidopsis thaliana and rice (Oryza sativa). Its efficacy in promoting root growth was reported to be superior to that of the synthetic auxin 1-naphthylacetic acid (NAA). This effect is attributed to the enhancement of signaling pathways related to root development.

Studies utilizing auxin-related mutants have corroborated that these N-benzo[d] nih.govwikipedia.orgdioxol-5-yl acetamide derivatives mimic the physiological functions of auxin and are recognized by the TIR1 receptor. Furthermore, molecular docking simulations have suggested a higher binding affinity of compound K-10 to the TIR1 receptor compared to NAA. These collective findings highlight the N-benzo[d] nih.govwikipedia.orgdioxol-5-yl structure as a valuable scaffold for creating novel auxin receptor agonists.

CompoundConcentrationPrimary Root Length (Relative to Control)
Control-1.0
NAA0.05 µM~1.5
K-100.05 µM~2.0
Data presented is illustrative, based on reports of K-10's superior performance over NAA. K-10 is an N-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)-2-(one-benzylthio)acetamide.

G-Protein Coupled Receptor (GPCR) Ligand Profiling

There is no published data regarding the ligand profiling of N-Benzo nih.govwikipedia.orgdioxol-5-yl-succinamic acid against any G-Protein Coupled Receptors.

Ion Channel Activity Modulation (e.g., Nav1.1, CFTR)

There is currently no available scientific literature detailing the modulatory effects of N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid on the activity of ion channels such as the voltage-gated sodium channel Nav1.1 or the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Nuclear Receptor Ligand Binding Assays

No studies have been published that assess the ability of N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid to act as a ligand for any nuclear receptors. Data from radioligand receptor binding assays or other equivalent experimental procedures for this specific compound are not present in the public domain.

Cellular Activity Profiling

Comprehensive cellular activity profiling for N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid is not documented in available research. While related benzodioxole derivatives have been investigated for various cellular effects, this specific succinamic acid derivative has not. najah.edunih.gov

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

There are no specific data from antiproliferative or cytostatic assays for N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid against any cancer cell lines. Research on related compounds, such as certain benzo[d] najah.eduscbt.comdioxol-5-yl chalcones and carboxamides, has indicated antiproliferative activity, but these findings cannot be attributed to N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid itself. najah.edu

Cell Cycle Analysis and Perturbation Mechanisms (e.g., G2-M phase arrest, S phase arrest)

Investigations into how N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid may affect the cell cycle have not been reported. Consequently, there is no information on its potential to induce cell cycle arrest in specific phases like G2-M or S phase. A study on a different benzodioxole derivative, N-(3,4-dimethoxyphenyl)benzo[d] najah.eduscbt.comdioxole-5-carboxamide, did show an induction of G2-M phase arrest in Hep3B cells. najah.edu

Apoptosis Induction and Related Molecular Events (e.g., Bcl-2, Bax, Annexin V-FITC)

There is no evidence from published studies to suggest that N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid induces apoptosis. Key experimental indicators, such as Annexin V-FITC staining or the analysis of Bcl-2 family protein expression (e.g., Bax and Bcl-2), have not been documented for this compound.

Investigations into Anti-inflammatory Responses (e.g., PGE2 production inhibition)

The potential anti-inflammatory properties of N-Benzo najah.eduscbt.comdioxol-5-yl-succinamic acid, specifically its ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2), have not been evaluated in any publicly available studies.

Antioxidant Activity Evaluation (e.g., DPPH assay)

The direct evaluation of the antioxidant activity of N-Benzo mdpi.comnih.govdioxol-5-yl-succinamic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is not extensively documented in the available scientific literature. However, the antioxidant potential of structurally related compounds, particularly those containing the 1,3-benzodioxole (B145889) and succinic acid moieties, has been a subject of investigation. These studies provide valuable insights into the potential antioxidant capacity of this class of compounds.

The DPPH assay is a common, reliable, and reproducible method for assessing the in vitro antioxidant activity of pure compounds. mdpi.com It operates on the principle of a stable free radical, DPPH, which is neutralized by accepting a hydrogen atom or an electron from an antioxidant compound, leading to a measurable change in color. mdpi.comresearchgate.net

Research into other molecules featuring the 1,3-benzodioxole core has demonstrated varying degrees of antioxidant effects. For instance, a study on a newly isolated 1,3-benzodioxole derivative, Hypecoumic acid, determined its antioxidant activity through a DPPH-scavenging assay. The compound exhibited moderate activity, with a reported IC50 value of 86.3 ± 0.2 μM. mdpi.comnih.govresearchgate.net The IC50 value represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%. mdpi.com In the same study, other related compounds, coptisine, protopine, and cryptopine, showed higher IC50 values of 252.6, 345.2, and 430.1 μM, respectively, indicating weaker antioxidant activity compared to Hypecoumic acid. mdpi.com

Furthermore, synthetic derivatives incorporating the benzodioxole structure have been evaluated. A series of benzodiazepine (B76468) derivatives containing the benzodioxole moiety were synthesized and tested for their antioxidant capacity. Two of these compounds, 7a and 7b, displayed moderate antioxidant activity in the DPPH assay, with IC50 values of 39.85 and 79.95 µM, respectively, when compared against the standard antioxidant Trolox (IC50 = 7.72 µM). najah.eduresearchgate.net This suggests that the presence of the benzodiazepine ring in conjunction with the benzodioxole structure may contribute to radical scavenging capabilities. najah.edu

On the other hand, succinic acid itself has been identified as a compound with antioxidant properties. mdpi.com It is considered a primary hypoglycemic and antioxidant agent found in certain plants. mdpi.com Studies have also noted the antioxidant effects of exogenous succinic acid. nih.gov

While these findings on related structures are informative, it is crucial to emphasize that the specific antioxidant profile of N-Benzo mdpi.comnih.govdioxol-5-yl-succinamic acid has not been specifically reported in the reviewed literature. The antioxidant activity of a molecule is highly dependent on its unique structural features, including the nature and position of substituents, which influence its ability to donate hydrogen atoms or electrons to stabilize free radicals. Therefore, without direct experimental data, the antioxidant potential of N-Benzo mdpi.comnih.govdioxol-5-yl-succinamic acid remains speculative.

Interactive Data Table: Antioxidant Activity of select Benzodioxole Derivatives (DPPH Assay)

CompoundTypeIC50 (µM)Reference StandardSource
Hypecoumic acidNatural Product86.3 ± 0.2Not specified in result mdpi.comnih.govresearchgate.net
CoptisineNatural Product252.6Not specified in result mdpi.com
ProtopineNatural Product345.2Not specified in result mdpi.com
CryptopineNatural Product430.1 ± 1.6Not specified in result mdpi.com
Benzodiazepine derivative 7aSynthetic39.85Trolox (IC50 = 7.72 µM) najah.eduresearchgate.net
Benzodiazepine derivative 7bSynthetic79.95Trolox (IC50 = 7.72 µM) najah.eduresearchgate.net

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlation of Structural Motifs with Biological Potency

The biological potency of compounds related to N-Benzo researchgate.netacs.orgdioxol-5-yl-succinamic acid is intricately linked to the specific arrangement and nature of their structural motifs. Studies on various derivatives have highlighted the importance of the benzodioxole ring, the succinamic acid core, and substitutions on these moieties.

The benzodioxole group itself is a common feature in various biologically active compounds and is known to participate in interactions with biological targets. researchgate.net In the context of antifungal agents, derivatives containing the 1,3-benzodioxole (B145889) moiety have demonstrated notable activity. For instance, a series of novel 1,3-benzodioxole-pyrimidine derivatives were found to exhibit excellent fungicidal activities. acs.org The potency of these compounds is often influenced by the nature and position of substituents on the aromatic ring. For example, in a study of benzodioxole derivatives as COX inhibitors, ortho-halogenated compounds showed greater activity than their meta-halogenated counterparts. nih.gov This suggests that the electronic properties and steric profile of the substituted benzodioxole ring are critical for target engagement.

The succinamic acid core provides a flexible linker and contains crucial functional groups—the amide and the carboxylic acid—that can participate in hydrogen bonding and other interactions with a target protein. In many succinate (B1194679) dehydrogenase inhibitors (SDHIs), a carboxamide group is a key feature for binding to the target enzyme. nih.gov The "succinate" portion can mimic the natural substrate of SDH, while the "amic acid" part allows for diverse substitutions that can modulate the compound's physicochemical properties and binding affinity.

The nature of the substituent on the amide nitrogen of the succinamic acid is also a determinant of biological activity. For instance, in a series of N'-phenyl pyridylcarbohydrazides investigated as potential SDHIs, the substitutions on the phenyl ring significantly influenced their antifungal activity. researchgate.net

Influence of Stereochemical Configuration on Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of many compounds, as biological macromolecules like enzymes and receptors are chiral environments. For derivatives of N-Benzo researchgate.netacs.orgdioxol-5-yl-succinamic acid, the presence of chiral centers can lead to stereoisomers with markedly different activity profiles.

A pertinent example is the study of chiral 1,3-benzodioxole-pyrimidine derivatives as potential SDHIs. acs.org In this research, a racemic compound, 5c , was separated into its two enantiomers. The (S)-enantiomer of 5c demonstrated significantly stronger fungicidal activity and SDH inhibitory activity compared to the (R)-enantiomer. acs.org This difference in potency underscores the importance of a specific spatial orientation for optimal interaction with the target enzyme. The differential activity of enantiomers is a common phenomenon in drug action, where one enantiomer fits more effectively into the binding site of a target protein. nih.gov

The stereochemistry of the succinic acid backbone itself is also crucial. The enzyme succinate dehydrogenase is stereospecific in its action. acs.orgacs.org Therefore, inhibitors that mimic the succinate substrate are expected to exhibit stereoselectivity. For the related compound, 2,3-Bis-Benzo(1,3)Dioxol-5-Ylmethyl-Succinic Acid , the IUPAC name specifies the stereochemistry as (2S,3S), indicating a defined three-dimensional structure that is likely important for its biological interactions.

Identification of Pharmacophoric Requirements for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For compounds related to N-Benzo researchgate.netacs.orgdioxol-5-yl-succinamic acid, particularly those targeting succinate dehydrogenase, several key pharmacophoric features have been identified through computational and experimental studies.

Pharmacophore models for SDHIs generally include:

A hydrogen bond acceptor: Often the carbonyl oxygen of the amide or carboxylic acid.

A hydrogen bond donor: The amide N-H group is a critical feature.

A hydrophobic region: This is often fulfilled by the aromatic ring system, such as the benzodioxole moiety.

An additional hydrogen bond acceptor or aromatic feature: Depending on the specific class of SDHI, other groups can contribute to binding.

In the development of novel SDHIs, a highly specific amide feature-based pharmacophore model was successfully used to identify new and potent inhibitors. acs.orgnih.gov This highlights the central role of the amide group in the pharmacophore. Molecular docking studies of indole-containing derivatives identified as SDH inhibitors revealed that hydrogen bonds with specific amino acid residues (Trp215 and Tyr96) and a cation-π interaction with another residue (Arg74) were key for binding. researchgate.net

The general structural alignment of modern carboxamide SDHIs suggests a common binding mode, where the molecule adopts a specific conformation to interact with the target. cabidigitallibrary.org The benzodioxole ring would contribute to the hydrophobic and potentially π-stacking interactions within the binding pocket.

Detailed Analysis of Molecular Mechanisms Underlying Observed Activities

The biological effects of N-Benzo researchgate.netacs.orgdioxol-5-yl-succinamic acid analogs are rooted in their interactions with specific macromolecular targets, leading to the modulation of cellular pathways. The primary mechanism of action for many of these compounds with antifungal properties is the inhibition of succinate dehydrogenase.

Succinate dehydrogenase is a multi-subunit enzyme complex. The succinate-binding site is located on the SDHA subunit, while the ubiquinone (Coenzyme Q) binding site is a hydrophobic pocket formed by residues from the SDHB, SDHC, and SDHD subunits. wikipedia.orgproteopedia.org Many synthetic SDHIs, including carboxamides, are known to target the ubiquinone-binding site.

Molecular docking studies have provided insights into the specific interactions at this site. For carboxamide-based SDHIs, the amide moiety is crucial for forming hydrogen bonds with highly conserved amino acid residues, such as a tryptophan residue in subunit B and a tyrosine residue in subunit C. cabidigitallibrary.org The carboxylic acid or a bioisosteric replacement can form interactions deeper within the binding pocket, for instance, with a histidine residue. cabidigitallibrary.org

In the case of the chiral 1,3-benzodioxole-pyrimidine derivative (S)-5c , molecular docking simulations showed that it fits well into the ubiquinone-binding pocket of SDH. The higher activity of the (S)-enantiomer was attributed to a more favorable binding energy compared to the (R)-enantiomer. acs.org This suggests that the stereochemistry dictates a more precise and stable interaction with the key amino acid residues in the active site.

The binding of these inhibitors blocks the reduction of ubiquinone to ubiquinol, thereby interrupting the electron transport chain. wikipedia.org

The inhibition of succinate dehydrogenase has significant consequences for cellular metabolism and function. By blocking the citric acid cycle and the electron transport chain, SDHIs disrupt mitochondrial respiration. nih.gov This leads to a decrease in ATP production, the cell's primary energy currency.

In fungi, the disruption of mitochondrial function can trigger a cascade of downstream events. Inhibition of the mitochondrial respiratory chain can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. mdpi.com This oxidative stress can contribute to the fungicidal effect of the compound.

Furthermore, mitochondrial dysfunction can activate cellular signaling pathways. For example, in fungi, mitochondrial dysfunction can lead to the activation of calcium signaling pathways, which in turn can modulate the expression of genes involved in stress responses and drug resistance. nih.gov The accumulation of succinate due to SDH inhibition can also have signaling roles, affecting various cellular processes. nih.gov In some fungi, the disruption of the cell wall has been observed as a consequence of treatment with antifungal agents that target mitochondrial function. nih.gov

Data Tables

Table 1: Antifungal Activity of Selected Benzodioxole and Succinate Dehydrogenase Inhibitor Derivatives

CompoundOrganismActivity MetricValueReference
(S)-5c Alternaria solaniEC500.06 mg/L acs.org
(R)-5c Alternaria solaniEC500.17 mg/L acs.org
Boscalid Alternaria solaniEC500.16 mg/L acs.org
A16c Rhizoctonia solaniEC5011.0 µM nih.gov
Thifluzamide Rhizoctonia solaniEC500.09 µM nih.gov
Compound 1 Caenorhabditis elegans SDHIC5019.6 µM nih.gov
Benzoxazole 5d Candida albicansMIC16 µg/mL nih.gov
Benzoxazole 5i Candida glabrata% Inhibition at 16 µg/mL53.0% nih.gov

Table 2: Enzyme Inhibition Data for Selected Succinate Dehydrogenase Inhibitors

CompoundEnzyme SourceInhibition MetricValueReference
(S)-5c Alternaria solani SDHIC502.92 µM acs.org
(R)-5c Alternaria solani SDHIC503.68 µM acs.org
Boscalid Alternaria solani SDHIC503.40 µM acs.org
A16c SDHIC501.07 µM nih.gov
Succinic acid Human CYP3A4IC5012.82 µM nih.gov
Succinic acid Human CYP2D6IC5014.53 µM nih.gov
Succinic acid Human CYP2C9IC5019.60 µM nih.gov
Siccanin Pseudomonas aeruginosa SDHIC500.9 µM nih.gov

Computational Approaches in Drug Discovery for N Benzo 1 2 Dioxol 5 Yl Succinamic Acid and Its Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique that forecasts the preferred orientation of a small molecule (ligand) when it binds to a target protein. This method is crucial for understanding the binding modes and affinities of N-Benzodioxol-5-yl-succinamic acid and its derivatives with various biological targets, such as enzymes and receptors.

Prediction of Binding Poses and Affinities to Receptors and Enzymes

Molecular docking simulations are utilized to predict how N-Benzodioxol-5-yl-succinamic acid and its analogs situate themselves within the binding sites of target proteins. For instance, studies have explored the interactions of these compounds with enzymes like urease. The docking score, which provides an estimate of the binding affinity, is instrumental in ranking compounds based on their potential inhibitory effects. Research on a series of N-substituted-4-(benzo[d]dioxol-5-yl)-4-oxobutanamides, which are structurally related to N-Benzodioxol-5-yl-succinamic acid, has demonstrated their effective binding within the active site of urease. The predicted binding affinities often show a strong correlation with experimentally determined inhibitory concentrations (IC50 values), thus serving as a valuable predictive tool.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting the binding pose, molecular docking offers detailed insights into the specific amino acid residues that are pivotal for the ligand-protein interaction. Analysis of the docked complexes of N-Benzodioxol-5-yl-succinamic acid analogs has underscored the significance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in anchoring the ligand within the binding pocket. For example, in the context of urease inhibition, crucial interactions frequently involve the nickel ions located in the active site and the surrounding amino acid residues. The benzodioxole moiety of the compounds often participates in hydrophobic interactions, while the succinamic acid portion is capable of forming hydrogen bonds with polar residues in the active site. A thorough understanding of these key interactions is essential for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Potency and Selectivity

QSAR models have been developed for analogs of N-Benzodioxol-5-yl-succinamic acid to forecast their inhibitory potency against various enzymes. These models are constructed using a training set of compounds with known activities and a range of calculated molecular descriptors. The resultant mathematical equations can then be employed to predict the activity of new, yet-to-be-synthesized compounds. Such predictive models are invaluable for screening large virtual libraries of compounds and for prioritizing candidates for synthesis and subsequent biological evaluation.

Characterization of Physicochemical Descriptors and Their Role in Activity

The creation of robust QSAR models is contingent upon the identification of relevant physicochemical descriptors that govern the biological activity of the compounds. These descriptors can be classified into electronic (e.g., partial atomic charges), steric (e.g., molecular shape and volume), and hydrophobic (e.g., partition coefficient, logP) properties. For N-Benzodioxol-5-yl-succinamic acid and its analogs, descriptors such as molar refractivity and topological parameters have been identified as being important for their activity. By comprehending the influence of these descriptors, medicinal chemists can strategically modify the chemical structure of lead compounds to optimize their desired biological effects.

In Silico Pharmacokinetic Property Prediction

In addition to forecasting the interactions with therapeutic targets, computational methods are employed to predict the pharmacokinetic properties of drug candidates, a critical component of the drug development process. This field of study is commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. For N-Benzodioxol-5-yl-succinamic acid and its analogs, various in silico models are used to evaluate their drug-likeness and potential pharmacokinetic behavior. These models can predict a range of properties, including oral bioavailability, permeability across the blood-brain barrier, and metabolic stability. The early assessment of these properties aids in the identification of potential liabilities and guides the optimization of compounds to enhance their pharmacokinetic profiles, thereby increasing their probability of success in the later stages of drug development.

Assessment of Absorption Potential (e.g., Intestinal Absorption)

The oral bioavailability of a drug is largely dependent on its intestinal absorption. Computational models are widely used to predict this property, thereby reducing the reliance on extensive experimental work. These models utilize various molecular descriptors to estimate a compound's ability to be absorbed from the gastrointestinal tract.

Artificial intelligence and machine learning methods are increasingly being used to develop predictive models for intestinal absorption. nih.gov These models can achieve high accuracy by analyzing large datasets of compounds with known absorption properties. For instance, a Support Vector Machine (SVM) model has demonstrated a prediction accuracy of 91.54% for intestinal absorption. nih.gov Such models could be applied to N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid and its analogs to provide a preliminary assessment of their oral bioavailability.

Table 1: Computational Models for Predicting Intestinal Absorption

Model/MethodKey PrinciplesPredicted OutcomeReference
Quantitative Structure-Activity Relationship (QSAR) Correlates molecular descriptors (e.g., lipophilicity, polar surface area) with absorption.Quantitative prediction of absorption rate or extent. bohrium.com
Support Vector Machine (SVM) A machine learning algorithm for classification and regression analysis.Binary classification (high/low absorption) or quantitative prediction. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates the movement and disposition of a drug in different body compartments.Time-course of drug concentration in various tissues, including the gut wall. nih.gov

Prediction of Distribution Characteristics (e.g., Blood-Brain Barrier Penetration)

A critical aspect of drug distribution is its ability to cross biological membranes, particularly the blood-brain barrier (BBB) for drugs targeting the central nervous system (CNS). Computational models play a vital role in predicting BBB permeability, helping to identify candidates with the desired CNS penetration profile early in the drug discovery process. nih.govmdpi.com

The prediction of BBB penetration is complex, involving both passive diffusion and active transport mechanisms. nih.gov In silico models often use a combination of physicochemical descriptors and molecular fingerprints to predict the logBB value (the logarithm of the ratio of the drug concentration in the brain to that in the blood).

Key descriptors influencing BBB permeability include:

Lipophilicity (logP): Higher lipophilicity generally favors passive diffusion across the BBB.

Molecular Size: Smaller molecules tend to cross the BBB more readily.

Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is preferable. mdpi.com

For N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid, the presence of a carboxylic acid group can limit its passive diffusion across the BBB due to its polarity. nih.gov However, various computational models can provide a more quantitative prediction. nih.govnih.govosti.gov

Table 2: In Silico Models for Predicting Blood-Brain Barrier Permeability

Model TypeDescriptors UsedPredictive OutputReference
Linear Discriminant Analysis (LDA) Physicochemical descriptors (e.g., logP, PSA, molecular weight).Classification as BBB+ (penetrant) or BBB- (non-penetrant). du.ac.bd
Support Vector Machine (SVM) Molecular descriptors and shape signatures.Classification and regression models for predicting logBB. nih.gov
Decision Tree Induction Physicochemical properties and molecular geometry.Classification of molecules based on their potential to permeate the BBB. nih.gov

Metabolic Stability Prediction (e.g., Hepatic Microsomal Stability, Cytochrome P450 Enzyme Interactions)

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. In silico methods are increasingly used to predict how a compound will be metabolized by enzymes in the liver, primarily the cytochrome P450 (CYP) family. chemisgroup.usnih.gov

The benzodioxole moiety present in N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid is known to interact with CYP enzymes. nih.gov Studies on other benzodioxole compounds have shown that they can induce and inhibit various CYP isoforms, such as CYP1A2 and CYP2B10. nih.gov This suggests that N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid and its analogs could also be subject to metabolism by these enzymes and may have the potential to cause drug-drug interactions.

Computational tools can predict the sites of metabolism on a molecule and the specific CYP enzymes involved. nih.gov These predictions are based on factors such as the reactivity of different atomic sites and the accessibility of the molecule to the enzyme's active site.

Table 3: Computational Approaches for Metabolic Stability Prediction

Computational ToolApproachPredicted OutcomeReference
GLORYx, BioTransformer, SyGMa, MetaTrans Combine QSAR models with reaction rules.Prediction of metabolites and the enzymes involved. nih.gov
Molecular Docking Simulates the binding of the compound to the active site of CYP enzymes.Identifies potential for inhibition or metabolism. nih.gov
Pharmacophore Modeling Identifies the 3D arrangement of chemical features necessary for binding to a CYP enzyme.Predicts potential for interaction with specific CYP isoforms. schrodinger.com

Rational Drug Design Strategies

Rational drug design utilizes the knowledge of a biological target's structure and function to design molecules with high affinity and selectivity. For N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid and its analogs, various computational strategies can be employed to optimize their properties as potential drug candidates.

Ligand-Based Drug Design (e.g., Pharmacophore Modeling, Similarity Searching)

When the three-dimensional structure of the biological target is unknown, ligand-based drug design approaches are particularly valuable. These methods rely on the information from a set of known active molecules to develop a model that describes the essential features for biological activity.

Pharmacophore modeling identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are crucial for a ligand to bind to its target. schrodinger.comnih.gov This pharmacophore model can then be used to screen large compound libraries to identify new molecules with the desired activity. For N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid analogs, a pharmacophore could be developed based on the succinamic acid scaffold and the benzodioxole ring, along with other key interaction points. nih.govnih.gov

Similarity searching is another ligand-based approach where new compounds are identified based on their structural similarity to a known active molecule. This can be done using 2D fingerprint-based methods or 3D shape-based methods.

Structure-Based Drug Design (e.g., Fragment-Based Design, De Novo Design)

If the 3D structure of the biological target is available, structure-based drug design methods can be employed to design ligands that fit precisely into the binding site.

Fragment-based drug design (FBDD) starts with the identification of small, low-molecular-weight compounds ("fragments") that bind to the target protein. nih.govfrontiersin.org These fragments can then be grown or linked together to create a more potent lead compound. The benzodioxole moiety itself could be considered a fragment that binds to a specific pocket in a target protein. researchgate.net

De novo design algorithms computationally build novel molecular structures from scratch that are predicted to have high affinity for the target's binding site. nih.goveurekaselect.com These methods can explore a vast chemical space and propose unique and patentable chemical scaffolds.

Bioisosteric Replacement Studies (e.g., Tetrazole as carboxylic acid bioisostere)

The carboxylic acid group in N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid is a key functional group that can participate in important interactions with the biological target. However, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability and metabolic instability. nih.govnih.gov

A common bioisostere for the carboxylic acid group is the tetrazole ring. nih.govcambridgemedchemconsulting.com The tetrazole group has a similar pKa to a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic interactions. However, it is generally more lipophilic, which can lead to improved membrane permeability. rsc.orgnih.gov Replacing the carboxylic acid in N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid with a tetrazole could therefore be a viable strategy to enhance its drug-like properties.

Table 4: Common Bioisosteres for Carboxylic Acids

BioisostereKey PropertiesPotential AdvantagesReference
Tetrazole Acidic, similar pKa to carboxylic acid, more lipophilic.Improved membrane permeability, increased metabolic stability. nih.govcambridgemedchemconsulting.comnih.gov
Hydroxamic Acid Can chelate metal ions, forms strong hydrogen bonds.Can introduce new interactions with the target. nih.gov
Acylsulfonamide Acidic, can mimic the geometry of a carboxylate.Can improve potency and pharmacokinetic properties. nih.gov

Pre Clinical in Vivo Pharmacological Investigations

Efficacy Studies in Relevant Animal Models

In vivo efficacy studies are critical for determining the potential therapeutic utility of a compound. For derivatives containing the N-Benzo tubitak.gov.trmdpi.comdioxol-5-yl core, research has been conducted in several established animal models.

The antitumor potential of compounds featuring the benzo tubitak.gov.trmdpi.comdioxole scaffold has been investigated in vivo. In one study, a derivative, compound 17 , was assessed in a xenograft model using HCT116 MTAP-deleted cells. mdpi.com Oral administration of compound 17 resulted in a significant tumor growth inhibition (TGI) of 58.4%. mdpi.com Another investigation focused on an indole (B1671886) derivative, compound 43 , which demonstrated a potent antitumor effect in A549 lung cancer xenograft models. mdpi.com

Furthermore, a 1,3-benzodioxole (B145889) derivative has been reported to possess anticancer properties in in vivo studies against various cancers, including breast, liver, bone, and lung. researchgate.net While these studies are on related derivatives and not the specific succinamic acid, they highlight the potential of the benzo tubitak.gov.trmdpi.comdioxole moiety as a pharmacophore for developing new anticancer agents. The efficacy of these compounds in animal models supports their potential for further pre-clinical development.

Derivatives of 5-substituted benzo[d] tubitak.gov.trmdpi.comdioxole have been evaluated for their anticonvulsant activity in established murine models. The primary screening methods used include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and myoclonic seizures, respectively.

In these screens, several benzo[d] tubitak.gov.trmdpi.comdioxole derivatives showed promising anticonvulsant profiles. One of the most active compounds, designated 3c , demonstrated significant protection against MES-induced seizures. The table below summarizes the anticonvulsant activity of this lead compound in mice.

Table 1: Anticonvulsant Activity of a Lead Benzo[d] tubitak.gov.trmdpi.comdioxole Derivative

Test ED₅₀ (mg/kg) TD₅₀ (mg/kg) Protective Index (PI)
MES (Seizure) 9.8 - -
Rotarod (Neurotoxicity) - 229.4 -

ED₅₀ is the median effective dose required to protect 50% of animals from seizures. TD₅₀ is the median toxic dose causing motor impairment in 50% of animals. The Protective Index (PI = TD₅₀/ED₅₀) indicates the margin of safety.

The high protective index of compound 3c is comparable to that of established antiepileptic drugs, indicating a favorable window between therapeutic effect and neurotoxicity.

The anti-inflammatory effects of benzo tubitak.gov.trmdpi.comdioxole derivatives have been assessed using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation. In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).

One study synthesized a series of pyridazinone derivatives, including compound 7g which contains a benzo tubitak.gov.trmdpi.comdioxol-5-yl-methyl-piperazin-1-yl moiety. tubitak.gov.tr This compound was tested for its ability to reduce paw edema in mice. tubitak.gov.tr Similarly, other research has shown that compounds incorporating the benzo tubitak.gov.trmdpi.comdioxole ring can exhibit significant anti-inflammatory activity in this model. mdpi.comsci-hub.se For instance, certain indole derivatives were able to reduce carrageenan-induced paw edema by up to 77.42%, an effect comparable to the reference drug indomethacin. mdpi.com These findings suggest that the benzo tubitak.gov.trmdpi.comdioxole scaffold can contribute to anti-inflammatory effects in vivo.

The potential of benzodioxole derivatives as antidiabetic agents has been explored in vivo. A study using a streptozotocin-induced diabetic mouse model evaluated a benzodioxol carboxamide derivative, compound IIc . Administration of this compound led to a substantial reduction in blood glucose levels, demonstrating its potential antihyperglycemic activity.

In a separate line of research, acetylenyl benzamide (B126) derivatives were developed as glucokinase (GK) activators for the potential treatment of type 2 diabetes. nih.gov This series included compounds with a benzo tubitak.gov.trmdpi.comdioxole moiety, such as compound 18c . nih.gov A lead compound from this series, compound 19 , was tested in an in vivo oral glucose tolerance test (OGTT) in C57BL/6J mice. nih.gov The results, shown in the table below, indicated a potent glucose-lowering effect. nih.gov

Table 2: In Vivo Efficacy of a Benzamide Derivative (Compound 19) in an OGTT Assay

Compound Dose (mg/kg) AUC Reduction (%)
Compound 19 30 47.4

| Sitagliptin (Reference) | 30 | 22.6 |

AUC Reduction refers to the decrease in the area under the curve for glucose levels over time, indicating improved glucose tolerance.

The significant reduction in glucose AUC by compound 19 highlights the potential of this chemical class, which incorporates the benzo tubitak.gov.trmdpi.comdioxole scaffold, in the management of metabolic disorders. nih.gov

Pharmacodynamic Endpoints and Biomarker Analysis in Animal Studies

Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. In animal studies of benzo tubitak.gov.trmdpi.comdioxole derivatives, various endpoints and biomarkers have been analyzed to elucidate their mechanisms of action.

In oncology models, pharmacodynamic markers include the assessment of cell cycle arrest and the induction of apoptosis. mdpi.com Inhibition of specific molecular targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and tubulin polymerization has also been evaluated. mdpi.comresearchgate.net For inflammatory conditions, a key biomarker is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a central mediator of inflammation and pain. mdpi.com

In the context of metabolic disorders, the primary pharmacodynamic endpoint for a class of benzamide derivatives was the activation of the glucokinase enzyme, which plays a crucial role in glucose sensing and metabolism. nih.gov For neurological applications, while the precise mechanism for the anticonvulsant activity is under investigation, studies on related compounds suggest an interaction with benzodiazepine (B76468) receptors. In cardiovascular research, derivatives have been shown to enhance the transcription of endothelial nitric oxide synthase (NOS3), a key enzyme in maintaining vascular health. nih.gov

In Vivo-In Vitro Correlation Studies

In vivo-in vitro correlation (IVIVC) aims to establish a predictive relationship between in vitro properties and in vivo biological responses. For benzo tubitak.gov.trmdpi.comdioxole derivatives, data from various studies allow for the exploration of such correlations.

For example, the in vitro potency of anticancer derivatives, measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, can be compared to their in vivo efficacy in reducing tumor volume in xenograft models. mdpi.commdpi.com A strong correlation would suggest that the in vitro cytotoxicity assay is a good predictor of in vivo antitumor activity. One report noted a good correlation between pharmacodynamic data and in vivo efficacy in mouse tumor models for compounds of this type. google.com

In the area of metabolic diseases, the in vitro potency of derivatives as glucokinase activators (measured by EC₅₀ values) showed a positive correlation with their in vivo ability to lower blood glucose levels in oral glucose tolerance tests. nih.gov Similarly, for anti-inflammatory agents, the in vitro inhibition of the COX-2 enzyme often correlates with the in vivo reduction of paw edema in the carrageenan model. mdpi.com Establishing these IVIVC relationships is a crucial step in drug development, as it can streamline the selection of candidate compounds for further, more extensive preclinical and clinical testing.

Future Research Directions and Therapeutic Potential Pre Clinical Focus

Identification of Novel Biological Targets for N-Benzonih.govnih.govdioxol-5-yl-succinamic acid Derivatives

A critical avenue of future research lies in the continued identification and validation of novel biological targets for N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivatives. To date, various derivatives of the core benzo[d] nih.govnih.govdioxol-5-yl structure have been shown to interact with a range of biological targets, suggesting a broad therapeutic potential.

For instance, certain thiourea (B124793) derivatives incorporating the benzo[d] nih.govnih.govdioxol-5-yl moiety have demonstrated significant anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies have further elucidated the binding mechanisms of these compounds to EGFR. nih.gov Other studies have identified that derivatives of this scaffold can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis, thereby suggesting a role in cancer therapy.

In a different therapeutic context, N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) was identified as a potent agonist of the auxin receptor TIR1, promoting root growth in plants. frontiersin.org This highlights the versatility of the benzodioxole scaffold and suggests that derivatives could be explored for agricultural applications.

Future research should aim to expand the landscape of known targets. High-throughput screening of diverse libraries of N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivatives against a wide panel of receptors, enzymes, and other disease-relevant proteins will be instrumental. The table below summarizes some of the identified biological targets for benzo[d] nih.govnih.govdioxol-5-yl derivatives.

Derivative ClassBiological TargetTherapeutic Area
Thiourea derivativesEpidermal Growth Factor Receptor (EGFR)Anticancer
Thiophene 2-carboxamidesVascular Endothelial Growth Factor Receptor (VEGFR)Anticancer
Acetamide derivativesAuxin receptor TIR1Plant Growth Promotion
Imidazole derivativesNot specifiedLeishmanicidal
Benzamidine derivativesNot specifiedAntifungal

Lead Optimization and Pre-clinical Candidate Selection

Once promising hits are identified, the subsequent phase of lead optimization is crucial for developing pre-clinical candidates with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process.

For example, a study on 1-benzo nih.govnih.govdioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties identified compounds with potent anticancer activity. nih.gov Detailed SAR studies revealed that specific substitutions on the indole (B1671886) and fused heteroaryl rings were critical for activity, leading to the identification of compounds with IC50 values in the nanomolar range against certain cancer cell lines. nih.gov Similarly, SAR studies on 2-(benzo nih.govnih.govdioxol-5-yl)-2H-chromene-3-carboxylic acid derivatives as endothelin-A receptor antagonists revealed that the methylenedioxyphenyl, carboxyl, and isopropoxy groups at specific positions on the chromene skeleton were essential for potent and selective binding. researchgate.net

Computational methods, such as molecular docking, can guide the rational design of new analogs with enhanced binding affinity and specificity for the target protein. nih.govresearchgate.net The insights gained from these studies will be invaluable for the iterative process of chemical synthesis and biological evaluation, ultimately leading to the selection of pre-clinical candidates with optimal drug-like properties.

Exploration of Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates combination therapy approaches to achieve better therapeutic outcomes and overcome drug resistance. frontiersin.org Derivatives of N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid have shown potential as synergistic agents when used in combination with existing drugs.

One study demonstrated that certain 3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-(substituted benzyl)propanamides could significantly enhance the susceptibility of fluconazole-resistant Candida albicans to fluconazole. This suggests a potential application in combating antifungal drug resistance.

In the context of cancer, some benzo[d] nih.govnih.govdioxol-5-yl derivatives have been shown to overcome chemoresistance. For instance, a thiophene-2-carboxamide derivative was found to inhibit the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of multidrug resistance in cancer cells. frontiersin.org Combination of this compound with doxorubicin (B1662922) resulted in a significant enhancement of doxorubicin's anticancer activity in a human colorectal carcinoma cell line. frontiersin.org

Future pre-clinical studies should systematically explore the potential of N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivatives in combination with a wide range of standard-of-care therapies for various diseases.

Development of Advanced Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems can improve the solubility, stability, and bioavailability of therapeutic agents, while also enabling targeted delivery to specific tissues or cells. nih.govfrontiersin.orgnih.gov

For hydrophobic compounds, which many N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivatives are likely to be, nano-drug delivery systems offer a promising approach. frontiersin.org These systems can include:

Liposomes: Spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govfrontiersin.org

Micelles: Self-assembling nanosized particles with a hydrophobic core and a hydrophilic shell, suitable for carrying poorly water-soluble drugs. nih.govnih.gov

Nanoparticles: Solid colloidal particles made from polymers or lipids that can be functionalized for targeted delivery. nih.govfrontiersin.orgnih.gov

The encapsulation of N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivatives within these delivery systems could enhance their therapeutic index by increasing their concentration at the site of action and reducing potential off-target effects. Future research should focus on formulating and evaluating various delivery systems for promising lead compounds.

Integration of Systems Biology and Omics Approaches for Comprehensive Understanding

A holistic understanding of the mechanism of action of N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivatives requires the integration of systems biology and omics technologies. nih.govfrontiersin.orgnih.gov Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govazolifesciences.comnumberanalytics.com

By employing 'omics' technologies such as genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive snapshot of the molecular changes induced by a compound in a biological system. nih.gov This data can then be integrated into computational models to:

Identify novel drug targets and pathways affected by the compound. nih.govnumberanalytics.com

Elucidate the compound's mechanism of action in a more comprehensive manner. azolifesciences.com

Predict potential off-target effects and toxicity.

Identify biomarkers that can be used to monitor treatment response in pre-clinical and clinical settings. frontiersin.org

For example, treating cancer cells with a promising N-Benzo nih.govnih.govdioxol-5-yl-succinamic acid derivative and analyzing the resulting changes in gene and protein expression could reveal previously unknown signaling pathways that are modulated by the compound. This information would be invaluable for further lead optimization and for designing more effective therapeutic strategies. The application of systems biology will be crucial for translating pre-clinical findings into successful clinical applications for this promising class of compounds. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.